

In Vivo Antitumor Efficacy of Novel Aminothiazole Compounds: A Comparative Analysis

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Compound of Interest

(4-(2-Aminothiazol-4-yl)-2-(1hCompound Name: 1,2,4-triazol-1-yl)phenyl)(3,4,5trimethoxyphenyl)methanone

Cat. No.: B2819147

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo antitumor activity of novel aminothiazole compounds, with a focus on the well-documented cyclin-dependent kinase (CDK) inhibitor, AT7519. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes the compound's mechanism of action and experimental workflow.

The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs.[1] This guide delves into the preclinical in vivo validation of a promising aminothiazole derivative, AT7519, and presents its performance in established cancer models.

Comparative In Vivo Efficacy of AT7519

AT7519 has demonstrated significant antitumor activity in various human tumor xenograft models. The following table summarizes the in vivo efficacy of AT7519 in colon cancer and neuroblastoma models.



Compound	Cancer Model	Animal Model	Dosing Regimen	Outcome	Reference
AT7519	HCT116 Colon Cancer	BALB/c Nude Mice	10 mg/kg, i.p.	Inhibition of target CDKs	[2]
AT7519	HCT116 & HT29 Colon Cancer	Nude Mice	9.1 mg/kg, twice daily, i.p.	Tumor regression	[3]
AT7519	MYCN- amplified Neuroblasto ma (AMC711T patient- derived xenograft)	Female NMRI homozygous (nu/nu) mice	5, 10, or 15 mg/kg/day for 5 days	Dose- dependent tumor growth inhibition	[4]
AT7519	Th-MYCN Transgenic Neuroblasto ma	Th-MYCN Transgenic Mice	15 mg/kg/day	Improved survival and significant tumor regression (average 86% reduction at day 7)	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited.

Human Tumor Xenograft Model (General Protocol)

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are established by implanting human tumor tissue or cancer cell lines into immunodeficient mice.[5]



- Animal Model: Immunodeficient mice (e.g., BALB/c nude, NMRI nu/nu) are used to prevent rejection of the human tumor graft.[2][4][7]
- Tumor Implantation: Human cancer cell lines (e.g., HCT116, HT29) or patient-derived tumor fragments (e.g., AMC711T) are subcutaneously implanted into the flanks of the mice.[3][4][8]
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.[9]
- Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., AT7519) is administered via a specified route (e.g., intraperitoneally) at a defined dose and schedule.[3][4]
- Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and analysis of biomarkers from tumor tissue.[4][8]

Pharmacodynamic Studies

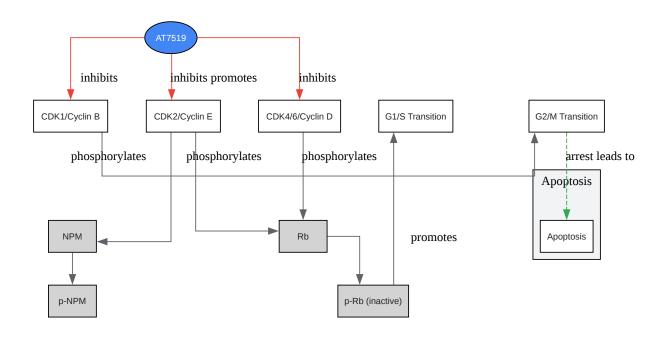
To confirm the mechanism of action in vivo, pharmacodynamic studies are conducted to assess target engagement.

- Tissue Collection: Following treatment, tumor tissues are harvested at specified time points.
- Biomarker Analysis: The levels of target proteins and their phosphorylated forms (e.g., p-Rb, p-NPM) are assessed by techniques such as Western blotting or immunohistochemistry to confirm inhibition of the intended signaling pathway.[4]

Mechanism of Action and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of AT7519 and a typical experimental workflow for in vivo validation.

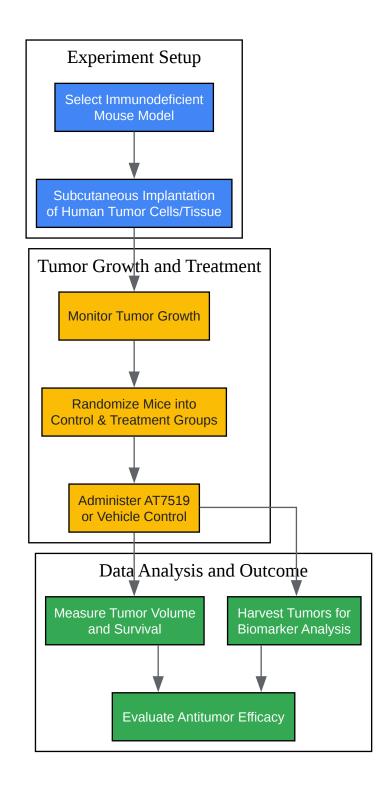




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Caption: Mechanism of action of AT7519, a multi-CDK inhibitor.





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